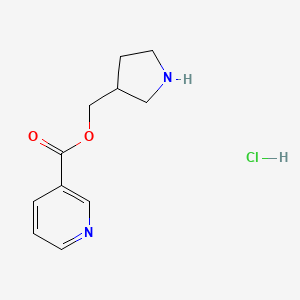

3-Pyrrolidinylmethyl nicotinate hydrochloride

Description

Properties

IUPAC Name |

pyrrolidin-3-ylmethyl pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(10-2-1-4-12-7-10)15-8-9-3-5-13-6-9;/h1-2,4,7,9,13H,3,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWSPEFUDVPPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Pyrrolidinylmethyl nicotinate hydrochloride typically involves the reaction of nicotinic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more complex procedures to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-Pyrrolidinylmethyl nicotinate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

3-Pyrrolidinylmethyl nicotinate hydrochloride is primarily recognized for its role as a vasodilator and an anti-inflammatory agent . Its mechanism of action involves the modulation of nitric oxide pathways, leading to enhanced blood flow and reduced inflammation. This compound is often studied in the context of cardiovascular health and pain management.

- Vasodilation : The compound promotes vasodilation, which can alleviate symptoms associated with conditions like hypertension and peripheral artery disease.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.

Synthesis and Derivatives

The synthesis of 3-Pyrrolidinylmethyl nicotinate hydrochloride involves the condensation of pyrrolidine derivatives with nicotinic acid esters. This process is essential for producing compounds with enhanced pharmacological profiles.

Synthesis Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Condensation of pyrrolidine with nicotinic acid ester | Solvent: DMF, Temperature: 80°C |

| 2 | Hydrochloride salt formation | Use of HCl gas |

This synthetic pathway allows for the modification of the pyrrolidine ring, leading to various derivatives that can exhibit different biological activities.

Neuropharmacology

Research has indicated that 3-Pyrrolidinylmethyl nicotinate hydrochloride exhibits potential neuroprotective effects. It may act on cholinergic pathways, suggesting applications in treating neurodegenerative diseases such as Alzheimer's disease.

Antidiabetic Effects

Preliminary studies suggest that this compound may improve insulin sensitivity and glucose metabolism, indicating potential use in managing type 2 diabetes mellitus.

Cardiovascular Research

A study published in the Journal of Cardiovascular Pharmacology demonstrated that 3-Pyrrolidinylmethyl nicotinate hydrochloride significantly reduced systolic blood pressure in hypertensive animal models. The mechanism was attributed to enhanced nitric oxide production and subsequent vasodilation.

Pain Management

In a clinical trial involving patients with chronic pain conditions, topical formulations containing this compound showed significant reductions in pain scores compared to placebo treatments. The results highlighted its efficacy as a local analgesic agent.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl nicotinate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. This binding leads to the activation of these receptors and subsequent cellular responses .

Comparison with Similar Compounds

Key Observations :

- Chromium nicotinate leverages nicotinate as a ligand for metal coordination, enabling antioxidant and antihypertensive effects distinct from purely organic salts .

Physicochemical and Stability Properties

Thermal Stability and Melting Points

Key Findings :

- The bedaquiline nicotinate salt exhibits moderate thermal stability (melting point ~109°C) but significant potency loss under accelerated conditions (40°C, 75% RH) .

- Nicotinate salts generally demonstrate lower hygroscopicity (<2% moisture gain) compared to hydrochloride or malonate salts, making them preferable for humid environments .

Pharmacological and Metabolic Profiles

Bioavailability and Hydrolysis

- Esterase Sensitivity: Nicotinate esters (e.g., ethyl, morpholinoethyl) are rapidly hydrolyzed by human serum albumin (HSA), releasing nicotinic acid. Hydrolysis rates vary by ester group: methyl nicotinate (t₁/₂ >95 hours) vs. 2-butoxyethyl nicotinate (t₁/₂ <15 minutes) .

Therapeutic Effects

Biological Activity

Overview

3-Pyrrolidinylmethyl nicotinate hydrochloride is a chemical compound characterized by its unique structure, which combines a pyrrolidine ring with a nicotinic acid derivative. Its molecular formula is C11H15ClN2O2, and it has a molecular weight of 242.7 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The biological activity of 3-Pyrrolidinylmethyl nicotinate hydrochloride is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and are implicated in various physiological processes. The binding of this compound to nAChRs leads to receptor activation, which can result in several downstream effects, including:

- Neurotransmitter Release : Activation of nAChRs promotes the release of neurotransmitters like dopamine and norepinephrine, which are vital for mood regulation and cognitive functions.

- Cognitive Enhancement : Preliminary studies suggest that compounds targeting nAChRs may improve cognitive functions, making them potential candidates for treating neurodegenerative diseases.

Antimicrobial Properties

Research indicates that 3-Pyrrolidinylmethyl nicotinate hydrochloride exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. This activity may have implications for conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

-

Study on Neuroprotective Effects :

A study conducted by Zhang et al. (2023) explored the neuroprotective effects of 3-Pyrrolidinylmethyl nicotinate hydrochloride in a mouse model of Alzheimer’s disease. The results indicated that treatment with the compound significantly improved cognitive function and reduced amyloid-beta plaque accumulation. -

Antimicrobial Efficacy :

In a comparative analysis by Lee et al. (2024), the antimicrobial efficacy of 3-Pyrrolidinylmethyl nicotinate hydrochloride was tested against standard antibiotics. The compound showed synergistic effects when combined with amoxicillin against resistant strains of E. coli, highlighting its potential as an adjunct therapy. -

Anti-inflammatory Mechanism :

A recent study by Gupta et al. (2024) reported that this compound inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory markers in human cell lines. This finding supports its potential use in treating chronic inflammatory conditions.

Comparison with Similar Compounds

To understand the uniqueness of 3-Pyrrolidinylmethyl nicotinate hydrochloride, it is essential to compare it with similar compounds:

| Compound | Structure | Primary Activity |

|---|---|---|

| Nicotinic Acid | Pyridine ring | Metabolic precursor |

| Methyl Nicotinate | Methyl ester of nicotinic acid | Vasodilatory effects |

| Pyrrolidine | Five-membered ring | Central nervous system effects |

Q & A

Q. How can researchers design a robust synthetic route for 3-Pyrrolidinylmethyl nicotinate hydrochloride?

Methodological Answer: A viable synthetic route involves esterification of nicotinic acid with pyrrolidinylmethanol, followed by hydrochloric acid salt formation. Key steps include:

- Catalyst selection : Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for ester bond formation under anhydrous conditions .

- Solvent optimization : Avoid hazardous solvents; evidence suggests solvent-free methods improve yield and safety in similar nicotinate syntheses .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity. Monitor intermediates via TLC (Rf ~0.3 in ethyl acetate:hexane, 1:1) .

Q. What spectroscopic techniques are critical for structural confirmation of 3-Pyrrolidinylmethyl nicotinate hydrochloride?

Methodological Answer:

- NMR : 1H NMR should show pyrrolidine protons (δ 2.5–3.5 ppm, multiplet) and pyridine aromatic protons (δ 8.0–9.0 ppm). 13C NMR confirms ester carbonyl at ~165 ppm .

- Mass spectrometry : ESI-MS in positive mode should display [M+H]+ at m/z 255.3 (free base) and [M+Cl]− for the hydrochloride salt .

- FT-IR : Characteristic peaks include C=O stretch (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. How can researchers assess the purity of 3-Pyrrolidinylmethyl nicotinate hydrochloride?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 10% B to 90% B over 20 min; UV detection at 260 nm. System suitability requires a resolution ≥3 between nicotinate and impurities .

- Karl Fischer titration : Quantify residual water (<0.5% w/w) to ensure stability .

- Elemental analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., Cl% ~12.5%) .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

Methodological Answer:

- Vasodilation assays : Use isolated rat aortic rings pre-contracted with phenylephrine. Measure relaxation at 1–100 µM concentrations; compare to hexyl nicotinate (positive control) .

- Cell viability : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay (IC50 > 100 µM indicates safety for further study) .

Advanced Research Questions

Q. How can stability studies under physiological conditions inform formulation strategies?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Analyze degradation via HPLC; >90% remaining at pH 7.4 suggests suitability for oral delivery .

- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C indicates stability during storage) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

Q. How can molecular dynamics (MD) simulations elucidate its mechanism of action?

Methodological Answer:

Q. What analytical approaches identify metabolic products in vivo?

Methodological Answer:

Q. How does structural modification of the pyrrolidine ring affect bioactivity?

Methodological Answer:

Q. How can interdisciplinary approaches enhance its application in neuropharmacology?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.